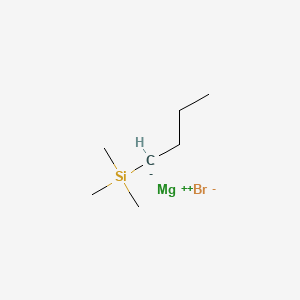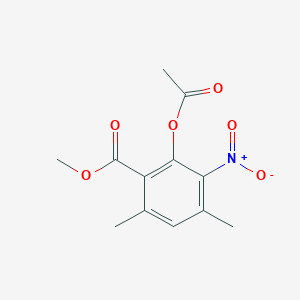
Methyl 2-(acetyloxy)-4,6-dimethyl-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(acetyloxy)-4,6-dimethyl-3-nitrobenzoate is an organic compound with a complex structure that includes an ester, an acetoxy group, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(acetyloxy)-4,6-dimethyl-3-nitrobenzoate typically involves multiple steps. One common method includes the nitration of 4,6-dimethylbenzoic acid to introduce the nitro group, followed by esterification with methanol to form the methyl ester. The final step involves acetylation of the hydroxyl group using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(acetyloxy)-4,6-dimethyl-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The acetoxy group can be replaced by other nucleophiles.
Hydrolysis: The ester and acetoxy groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed.
Major Products
Reduction: 2-(Amino)-4,6-dimethyl-3-nitrobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-(Hydroxy)-4,6-dimethyl-3-nitrobenzoate and acetic acid.
Applications De Recherche Scientifique
Methyl 2-(acetyloxy)-4,6-dimethyl-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Methyl 2-(acetyloxy)-4,6-dimethyl-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester and acetoxy groups can be hydrolyzed to release active compounds that exert various effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(hydroxy)-4,6-dimethyl-3-nitrobenzoate: Similar structure but with a hydroxyl group instead of an acetoxy group.
Methyl 2-(acetyloxy)-4,6-dimethylbenzoate: Lacks the nitro group.
Methyl 2-(acetyloxy)-3-nitrobenzoate: Different substitution pattern on the benzene ring.
Propriétés
Numéro CAS |
89586-10-7 |
|---|---|
Formule moléculaire |
C12H13NO6 |
Poids moléculaire |
267.23 g/mol |
Nom IUPAC |
methyl 2-acetyloxy-4,6-dimethyl-3-nitrobenzoate |
InChI |
InChI=1S/C12H13NO6/c1-6-5-7(2)10(13(16)17)11(19-8(3)14)9(6)12(15)18-4/h5H,1-4H3 |
Clé InChI |
MSHLYZMADKGMOA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C(=O)OC)OC(=O)C)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


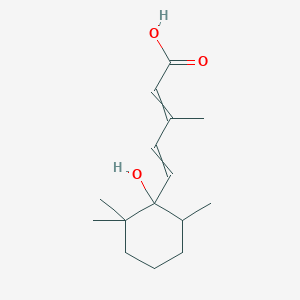
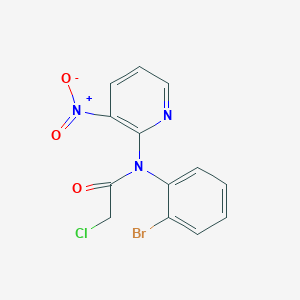


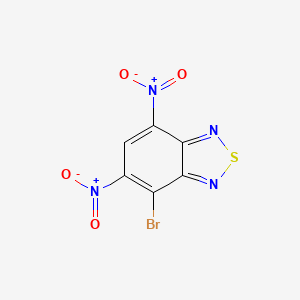
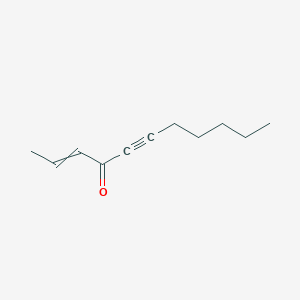
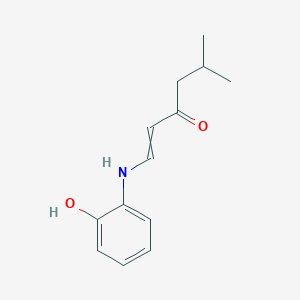

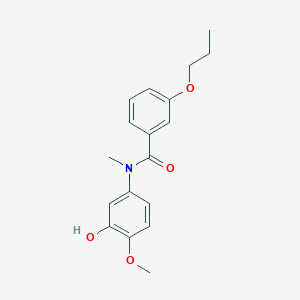
![Spiro[2.5]octan-2-ol](/img/structure/B14380095.png)

![1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine](/img/structure/B14380112.png)

